2,6-Dimethylpyrazine - 108-50-9

2,6-Dimethylpyrazine

Catalog Number: EVT-459822
CAS Number: 108-50-9
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Dimethylpyrazine is known for its roasted, nutty, and earthy aroma, making it a valuable flavoring agent in the food industry. It is commonly associated with roasted nuts, coffee, chocolate, and certain cooked meats. The compound also plays a role in chemical communication in the animal kingdom. For instance, it has been identified as an active component in wolf urine, contributing to its fear-inducing effect on mice. []

Synthesis Analysis
  • Reaction of 1,2-propanediamine with crude glycerol: This method involves a dehydrocyclization reaction in the presence of metal oxide catalysts. Different catalysts like CuCr2O4, ZnO–ZnCr2O4, and Zn-modified CuCr2O4 have been explored to optimize the yield and selectivity of 2,6-Dimethylpyrazine production. [, , ]
  • Pyrolysis of sunflower oil cake: This method involves the rapid thermal decomposition of sunflower oil cake, either with or without catalysts. 2,6-Dimethylpyrazine is produced as a volatile component in the bio-oil fraction. []
  • Conversion from 2,6-deoxyfructosazine: 2,6-Deoxyfructosazine, isolated and purified from reaction mixtures, can be pyrolyzed to produce 2,6-Dimethylpyrazine along with other alkylpyrazines. []
Molecular Structure Analysis
  • Coordination complex formation: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal ions like Cobalt(II) and Nickel(II). This leads to the formation of discrete metal complexes with varying geometries, often influenced by the presence of other coordinating species like water, thiocyanate anions, or other pyrazine ligands. [, , , , , ]
  • Hydrogen bonding: The nitrogen atoms in 2,6-Dimethylpyrazine can act as hydrogen bond acceptors, interacting with hydrogen bond donors like water molecules. This can influence the crystal packing and overall structure of the compound in its solid state. [, , , ]
  • Pyrolysis: Under high temperatures, 2,6-Dimethylpyrazine can undergo decomposition, forming a variety of other compounds, including other alkylpyrazines, furans, and aldehydes. []
Mechanism of Action
  • In flavoring: It interacts with olfactory receptors, contributing to the perception of roasted, nutty, and earthy aromas. [, , , , , , ]
  • In chemical communication: It acts as a semiochemical, stimulating the accessory olfactory bulb (AOB) in mice, triggering fear-related responses like avoidance and freezing behaviour. []
Physical and Chemical Properties Analysis

2,6-Dimethylpyrazine is a colorless liquid at room temperature, possessing a characteristic roasted, nutty, and earthy aroma. It has a boiling point of 156°C and a melting point of -2°C. 2,6-Dimethylpyrazine is soluble in organic solvents like chloroform. [, , , ]

Applications
  • Food Science & Technology:
    • Flavoring Agent: Due to its strong, pleasant aroma, 2,6-Dimethylpyrazine is used as a flavoring agent in various food products, including confectionery, beverages, and savory foods. [, , , , , , ]
    • Food Analysis: The presence and concentration of 2,6-Dimethylpyrazine can be used to assess the quality and authenticity of food products, particularly coffee and cocoa products. [, ]
  • Chemical Ecology:
    • Semiochemical: 2,6-Dimethylpyrazine acts as a semiochemical, playing a role in chemical communication in the animal kingdom, especially in predator-prey interactions. []
  • Materials Science:
    • Ligand in Coordination Complexes: 2,6-Dimethylpyrazine can act as a ligand in the formation of metal complexes, contributing to the development of new materials with tailored properties. [, , , , , ]
  • Analytical Chemistry:
    • Standard for Instrumental Analysis: 2,6-Dimethylpyrazine can be used as a standard for the calibration and validation of analytical instruments like gas chromatography and mass spectrometry. []

2,5-Dimethylpyrazine

Compound Description: 2,5-Dimethylpyrazine is an organic compound with a nutty aroma. It is structurally similar to 2,6-dimethylpyrazine, with the only difference being the position of one methyl group on the pyrazine ring. This seemingly small structural change has significant implications for its coordination chemistry. [, , ]

Relevance: The papers highlight that while 2,6-dimethylpyrazine readily coordinates to metal ions through its nitrogen atoms, 2,5-dimethylpyrazine is often sterically hindered from doing so due to the methyl group adjacent to the nitrogen. [, , ] This difference in coordination behavior is observed in the formation of various metal complexes, where 2,6-dimethylpyrazine acts as a ligand while 2,5-dimethylpyrazine often remains uncoordinated in the crystal structure as a solvate molecule. This highlights the importance of steric effects in coordination chemistry and demonstrates how subtle structural differences can lead to distinct chemical behavior. These two isomers are frequently studied together to understand these effects. [, , ]

Tetramethylpyrazine

Compound Description: Tetramethylpyrazine, also known as ligustrazine, is a compound with a strong, roasted nut aroma. It is found in various foods and traditional medicine. [, ] Like 2,6-dimethylpyrazine, it belongs to the alkylpyrazine family and contributes to the flavor profile of roasted foods. [, , ]

Relevance: Tetramethylpyrazine is structurally related to 2,6-dimethylpyrazine, possessing two additional methyl groups on the pyrazine ring. [, ] Both compounds are important flavor components in roasted coffee and other foodstuffs. [, , ] The presence and abundance of different alkylpyrazines, including 2,6-dimethylpyrazine and tetramethylpyrazine, can significantly influence the overall sensory profile of the final product. Studying the formation and concentration of these related compounds helps in understanding flavor development during food processing.

2,3-Dimethylpyrazine

Compound Description: 2,3-Dimethylpyrazine, another alkylpyrazine, is characterized by its potent, nutty, and roasted aroma. It is naturally occurring in various foods, particularly those subjected to roasting or heat treatment. [, , ]

Relevance: This compound is structurally analogous to 2,6-dimethylpyrazine, sharing the core pyrazine structure but differing in the placement of methyl substituents. [, , ] Both are important contributors to the aroma of roasted foodstuffs, including coffee, peanuts, and various nuts. [, ] Their presence and relative concentrations influence the overall sensory profile of these foods.

2-Methylpyrazine

Compound Description: 2-Methylpyrazine is a heterocyclic aromatic compound with a characteristic nutty and roasted aroma. It is frequently found in cooked foods, contributing to their desirable flavor profiles. [, , , , ]

Relevance: 2-Methylpyrazine is structurally related to 2,6-dimethylpyrazine, as both belong to the alkylpyrazine family. [, , , , ] The key distinction lies in the number of methyl substituents attached to the pyrazine ring. This seemingly minor structural variation leads to differences in their sensory characteristics. Both 2-methylpyrazine and 2,6-dimethylpyrazine, along with other alkylpyrazines, are crucial for the overall flavor profile of roasted products like coffee, peanuts, and other nuts. Understanding their formation mechanisms and factors influencing their concentrations is vital in food chemistry and technology.

Ethylpyrazine

Compound Description: Ethylpyrazine is another alkylpyrazine known for its potent, earthy, and nutty aroma. This compound is frequently found in cooked foods, contributing to their overall flavor profile. [, , , ]

Relevance: Ethylpyrazine is structurally related to 2,6-dimethylpyrazine, both belonging to the alkylpyrazine family. [, , , ] The key difference lies in the substituent attached to the pyrazine ring; ethylpyrazine has an ethyl group, while 2,6-dimethylpyrazine has two methyl groups. Despite this difference, both compounds contribute significantly to the aroma of roasted products like coffee. Their relative abundance can influence the final flavor profile of the food.

2-Ethyl-6-methylpyrazine

Compound Description: 2-Ethyl-6-methylpyrazine is an alkylpyrazine known for its roasted, nutty, and earthy aroma. It is often found in various cooked foods, contributing to their desirable flavor profiles. [, , , ]

Relevance: This compound is structurally related to 2,6-dimethylpyrazine, both belonging to the alkylpyrazine family. [, , , ] The difference lies in the substituents attached to the pyrazine ring: 2-ethyl-6-methylpyrazine has one ethyl and one methyl group, while 2,6-dimethylpyrazine has two methyl groups. Despite this difference, both compounds are significant contributors to the aroma of roasted foods like coffee.

2-Ethyl-5-methylpyrazine

Compound Description: 2-Ethyl-5-methylpyrazine, an alkylpyrazine, possesses a distinct roasted, nutty, and earthy aroma. It is commonly found in heat-treated foods, contributing to their desirable flavor profiles. [, ]

Relevance: 2-Ethyl-5-methylpyrazine is structurally similar to 2,6-dimethylpyrazine, with both belonging to the alkylpyrazine family. [, ] They differ in their substituents: 2-ethyl-5-methylpyrazine has one ethyl and one methyl group, while 2,6-dimethylpyrazine has two methyl groups. These minor structural differences lead to slight variations in their sensory properties. Both are found in roasted foods and contribute to the overall aroma profile.

2,3,5-Trimethylpyrazine

Compound Description: 2,3,5-Trimethylpyrazine is an alkylpyrazine known for its strong, pungent, and nutty aroma. This compound is commonly found in various cooked foods, particularly those subjected to roasting. [, , , ]

Relevance: This compound is structurally analogous to 2,6-dimethylpyrazine, sharing the core pyrazine structure but differing in the placement and number of methyl substituents. [, , , ] Both are important contributors to the aroma of roasted foodstuffs, including coffee. [, ] Their presence and relative concentrations influence the overall sensory profile of these foods.

2-Ethyl-3,6-dimethylpyrazine

Compound Description: 2-Ethyl-3,6-dimethylpyrazine is an alkylpyrazine characterized by its roasted, nutty, and slightly earthy aroma. It is found in several cooked foods, contributing to their complex flavor profile. [, ]

Relevance: This compound is structurally similar to 2,6-dimethylpyrazine, both belonging to the alkylpyrazine family. [, ] The key difference lies in the substituents attached to the pyrazine ring. 2-Ethyl-3,6-dimethylpyrazine has one ethyl and two methyl groups, while 2,6-dimethylpyrazine has two methyl groups. This subtle difference influences their aroma nuances, contributing to the complexity of roasted food flavors.

2-Ethyl-3,5-dimethylpyrazine

Compound Description: 2-Ethyl-3,5-dimethylpyrazine, an alkylpyrazine, exhibits a characteristic roasted, nutty, and earthy aroma. It is a common volatile compound found in cooked foods, especially those subjected to high temperatures like roasting. [, ]

Relevance: This compound is structurally similar to 2,6-dimethylpyrazine, with both belonging to the alkylpyrazine family. [, ] They differ in their substituents: 2-ethyl-3,5-dimethylpyrazine has one ethyl and two methyl groups, while 2,6-dimethylpyrazine possesses two methyl groups. This structural variation leads to subtle differences in their aroma properties. Both compounds contribute to the complex and desirable flavor profile of roasted food products.

Pyrazine

Compound Description: Pyrazine is a simple aromatic heterocyclic organic compound. It is the parent compound of the pyrazine family, which includes 2,6-dimethylpyrazine. [] While pyrazine itself might not have a prominent aroma, it serves as a precursor for various substituted pyrazines that are important flavor and aroma compounds. []

Relevance: Pyrazine is the core structure for 2,6-dimethylpyrazine and other related alkylpyrazines. [] Understanding its reactivity and how various substituents like methyl and ethyl groups influence the sensory properties of its derivatives is fundamental in food chemistry.

Relevance: Though structurally similar to 2,6-dimethylpyrazine, pyrimidine serves a different function in biological systems. [] Comparing these two compounds helps illustrate the diverse roles of heterocyclic aromatic compounds.

Properties

CAS Number

108-50-9

Product Name

2,6-Dimethylpyrazine

IUPAC Name

2,6-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3

InChI Key

HJFZAYHYIWGLNL-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)C

Solubility

soluble in water, organic solvents
very soluble (in ethanol)

Synonyms

2,5-dimethylpyrazine
2,5-DMP
2,6-dimethylpyrazine

Canonical SMILES

CC1=CN=CC(=N1)C

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